molecular formula C16H14BrNO3 B3126327 ethyl 2-(3-bromobenzamido)benzoate CAS No. 333346-13-7

ethyl 2-(3-bromobenzamido)benzoate

Cat. No.: B3126327
CAS No.: 333346-13-7
M. Wt: 348.19 g/mol
InChI Key: YIOQFLXONAFNDB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromobenzamido)benzoate is an organic compound with the molecular formula C16H14BrNO3. It is a derivative of benzoic acid and contains both an ester and an amide functional group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-[(3-bromobenzoyl)amino]benzoate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Biochemical Pathways

As a unique chemical, it may interact with multiple pathways, leading to downstream effects that are currently under investigation .

Result of Action

As a unique and rare chemical, its effects are likely to be the subject of future studies .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-[(3-bromobenzoyl)amino]benzoate. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-bromobenzamido)benzoate typically involves the following steps:

    Formation of 3-bromobenzoyl chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation: The 3-bromobenzoyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine (Et3N) to form 2-(3-bromobenzamido)benzoic acid.

    Esterification: Finally, the 2-(3-bromobenzamido)benzoic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromobenzamido)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(3-bromobenzamido)benzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products such as 2-(3-aminobenzamido)benzoate or 2-(3-thiocyanatobenzamido)benzoate.

    Hydrolysis: 2-(3-bromobenzamido)benzoic acid.

    Reduction: 2-(3-bromobenzamido)benzyl alcohol.

Scientific Research Applications

Ethyl 2-(3-bromobenzamido)benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Ethyl 2-(3-bromobenzamido)benzoate can be compared with other similar compounds such as:

    Ethyl 2-(4-bromobenzamido)benzoate: Similar structure but with the bromine atom in the para position.

    Ethyl 2-(3-chlorobenzamido)benzoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(3-fluorobenzamido)benzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in the meta position of the benzene ring in this compound gives it unique reactivity compared to its para and ortho analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s biological activity and chemical reactivity.

Properties

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-2-21-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOQFLXONAFNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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